molecular formula C15H13ClO4 B7679578 5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one

5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one

Cat. No.: B7679578
M. Wt: 292.71 g/mol
InChI Key: SLOQSMSJSUHIKZ-OWOJBTEDSA-N
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Description

5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one, commonly known as "CPO" is a chemical compound with potential applications in the field of medicinal chemistry. CPO belongs to the class of pyranones and is known for its anti-inflammatory and antioxidant properties.

Mechanism of Action

CPO exerts its anti-inflammatory and antioxidant effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing the production of reactive oxygen species (ROS). NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. ROS are highly reactive molecules that can cause damage to cells and tissues. By inhibiting NF-κB activation and reducing ROS production, CPO can prevent inflammation and oxidative stress.
Biochemical and Physiological Effects:
CPO has been shown to have a variety of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CPO can also inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation. In addition, CPO has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

CPO has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anti-inflammatory and antioxidant properties make it a useful tool for studying these processes in vitro and in vivo. However, CPO has some limitations as well. It can be toxic at high concentrations, and its effects on different cell types and tissues may vary.

Future Directions

There are several future directions for research on CPO. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CPO has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases. Another area of interest is the development of CPO derivatives with improved efficacy and reduced toxicity. Finally, more studies are needed to understand the mechanism of action of CPO and its effects on different cell types and tissues.
Conclusion:
In conclusion, 5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one (CPO) is a promising compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory and antioxidant properties make it a useful tool for studying these processes in vitro and in vivo. Further research is needed to fully understand the mechanism of action of CPO and its potential therapeutic applications.

Synthesis Methods

The synthesis of CPO involves the reaction of 4-chlorocinnamic acid with 2-hydroxymethyl-5-methylfuran in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield CPO. This method has been optimized for high yield and purity.

Scientific Research Applications

CPO has been extensively studied for its potential use in the treatment of various inflammatory diseases such as arthritis, asthma, and colitis. It has also shown promising results in the treatment of cancer and neurodegenerative diseases. CPO has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential therapeutic agent for these diseases.

Properties

IUPAC Name

5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c16-12-5-3-11(4-6-12)2-1-7-19-15-10-20-13(9-17)8-14(15)18/h1-6,8,10,17H,7,9H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOQSMSJSUHIKZ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCOC2=COC(=CC2=O)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/COC2=COC(=CC2=O)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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